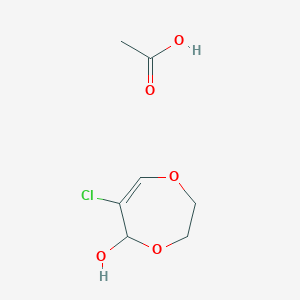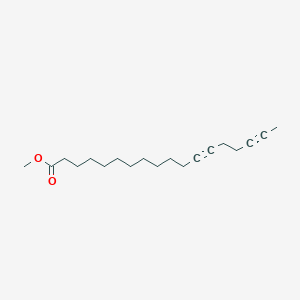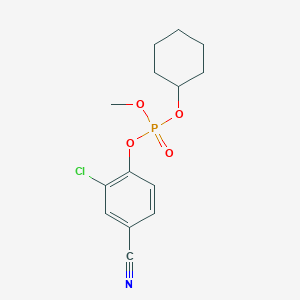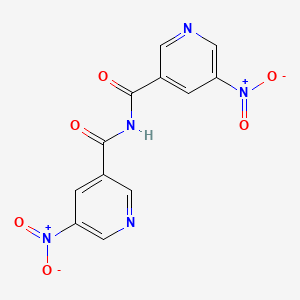![molecular formula C13H11NO5S B14602863 3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid CAS No. 61014-65-1](/img/structure/B14602863.png)
3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It features a benzene ring substituted with a benzoyl(hydroxy)amino group and a sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of benzene derivatives, where a sulfonic acid group is introduced using sulfur trioxide and fuming sulfuric acid . The benzoyl(hydroxy)amino group can be introduced through a series of steps involving nitration, reduction, and acylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and acylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the benzoyl(hydroxy)amino group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sulfuric acid, nitric acid, and halogens are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, sulfonic acid derivatives, and reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid involves its interaction with molecular targets through electrophilic aromatic substitution. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to participate in various chemical reactions. The benzoyl(hydroxy)amino group can form hydrogen bonds and interact with biological molecules, influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar reactivity but lacking the benzoyl(hydroxy)amino group.
Benzotriazole: Contains a benzene ring with different substituents, showing different chemical properties and applications.
Uniqueness
3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid is unique due to the presence of both the benzoyl(hydroxy)amino group and the sulfonic acid group
Propiedades
Número CAS |
61014-65-1 |
|---|---|
Fórmula molecular |
C13H11NO5S |
Peso molecular |
293.30 g/mol |
Nombre IUPAC |
3-[benzoyl(hydroxy)amino]benzenesulfonic acid |
InChI |
InChI=1S/C13H11NO5S/c15-13(10-5-2-1-3-6-10)14(16)11-7-4-8-12(9-11)20(17,18)19/h1-9,16H,(H,17,18,19) |
Clave InChI |
BVHUQCNARWNHSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N(C2=CC(=CC=C2)S(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate](/img/structure/B14602798.png)

![3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14602805.png)


![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14602831.png)
![1-Nonanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14602835.png)



![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro-](/img/structure/B14602875.png)

